3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea
Description
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of bifuran and thiophene moieties
Properties
IUPAC Name |
1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-10(9-16-15(19)17-14-4-2-8-22-14)11-5-6-13(21-11)12-3-1-7-20-12/h1-8,10,18H,9H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXKEPOMCMRBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)NC3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions.
Introduction of the hydroxyethyl group: This step often involves the reaction of the bifuran compound with ethylene oxide or similar reagents.
Formation of the thiophene moiety: Thiophene derivatives can be synthesized through various methods, including the reaction of sulfur with 1,3-dienes.
Coupling of the bifuran and thiophene moieties: This step involves the formation of a urea linkage between the two moieties, typically using reagents such as isocyanates or carbamates under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the bifuran or thiophene moieties are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The bifuran and thiophene moieties may interact with enzymes or receptors, leading to changes in their activity. The hydroxyethyl group can also play a role in these interactions by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar compounds to 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea include other bifuran and thiophene derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity. For example, dithieno[3,2-b:2′,3′-d]thiophene (DTT) is another thiophene derivative that has gained attention for its use in organic electronics due to its high charge mobility and extended π-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
